molecular formula C16H22N4O B6633010 N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide

Cat. No. B6633010
M. Wt: 286.37 g/mol
InChI Key: LXCZISMJOIHWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide, also known as DMPI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMPI is a selective agonist of the CB2 receptor, which is a member of the endocannabinoid system that plays a crucial role in various physiological processes.

Mechanism of Action

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide acts as a selective agonist of the CB2 receptor, which is a G protein-coupled receptor that is primarily expressed in immune cells. Upon binding to the CB2 receptor, N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide activates downstream signaling pathways that modulate various physiological processes such as inflammation, pain, and neuroprotection. The exact mechanism of action of N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide is still being investigated, but it is believed to involve the modulation of intracellular signaling pathways such as the cAMP-PKA pathway and the MAPK pathway.
Biochemical and Physiological Effects:
N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models. It has been demonstrated to have anti-inflammatory and analgesic effects in models of inflammatory and neuropathic pain. N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has also been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been shown to have immunomodulatory effects, including the suppression of T-cell proliferation and the inhibition of cytokine production.

Advantages and Limitations for Lab Experiments

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has several advantages for use in lab experiments. It is a highly selective agonist of the CB2 receptor, which allows for the specific modulation of CB2 receptor signaling pathways without affecting other receptors. N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide is also relatively stable and can be easily synthesized in high yield and purity. However, there are also some limitations to the use of N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide in lab experiments. One of the main limitations is the lack of clinical data on its safety and efficacy. Additionally, N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has a relatively short half-life and may require frequent dosing in in vivo experiments.

Future Directions

There are several future directions for research on N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide. One area of interest is the potential use of N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide as a therapeutic agent for various inflammatory and neurodegenerative diseases. Additionally, further investigation into the mechanism of action of N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide and its downstream signaling pathways may provide insights into the development of novel therapies for these diseases. Another area of interest is the development of new analogs of N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide with improved pharmacokinetic properties and selectivity for the CB2 receptor. Finally, the use of N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide in combination with other drugs or therapies may provide synergistic effects and improve its therapeutic potential.

Synthesis Methods

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-1H-indazole-3-carboxylic acid with 3,3-dimethylpiperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a coupling reaction with N-methyl-N-(trimethylsilyl)amine, followed by deprotection to obtain N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide in high yield and purity.

Scientific Research Applications

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to selectively activate the CB2 receptor, which is primarily expressed in immune cells and has been implicated in various physiological processes such as inflammation, pain, and neuroprotection. N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been shown to have anti-inflammatory and analgesic effects in preclinical models of inflammatory and neuropathic pain. It has also been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-16(2)8-5-9-17-13(16)10-18-15(21)14-11-6-3-4-7-12(11)19-20-14/h3-4,6-7,13,17H,5,8-10H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCZISMJOIHWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1CNC(=O)C2=NNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.